molecular formula C8H21N3 B586730 sym-Homo Spermidine-d4 Trihydrochloride CAS No. 856869-03-9

sym-Homo Spermidine-d4 Trihydrochloride

Cat. No. B586730
M. Wt: 163.301
InChI Key: UODZHRGDSPLRMD-NZLXMSDQSA-N
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Description

“sym-Homo Spermidine-d4 Trihydrochloride” is an isotopically labelled analogue of Spermidine . It is used as an antineoplastic . The compound is often used in labelling experiments to track the metabolism, transformation, and reactions of compounds within biological systems or experimental setups .


Molecular Structure Analysis

The molecular formula of “sym-Homo Spermidine-d4 Trihydrochloride” is C8H20D4Cl3N3 . The IUPAC name is N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride . The compound has a molecular weight of 272.68 .


Physical And Chemical Properties Analysis

“sym-Homo Spermidine-d4 Trihydrochloride” is a solid compound . It has a melting point of over 244°C (decomposition) . It is soluble in methanol and water .

Scientific Research Applications

  • Cell Growth Stimulation : sym-Homospermidine (HSpe) has been studied for its ability to stimulate the growth of spermidine auxotrophs in Escherichia coli. It was found to be less effective than spermidine and aminopropylcadaverine in this regard (Linderoth & Morris, 1983).

  • Role in Microbial Polyamine Pools : In Caldariella acidophila, a thermoacidophilic bacterium, spermidine and sym-nor-spermine were identified as major components of the polyamine pool, highlighting its importance in microbial physiology (de Rosa et al., 1978).

  • Evolution and Gene Transfer : A study explored the evolution and horizontal gene transfer of homospermidine synthase (HSS), which is involved in the biosynthesis of sym-homospermidine. This enzyme has spread across diverse organisms, including bacteria, archaea, and eukaryotes, indicating its broad biological significance (Shaw et al., 2010).

  • Enzymatic Activity : Research on spermidine/spermine N1-acetyltransferase activity in rat L6 cells showed that sym-homospermidine, among other polyamine analogues, induced significant changes in enzyme activity, suggesting its potential role in polyamine metabolism (Erwin & Pegg, 1986).

  • Chemotaxonomy in Proteobacteria : The polyamine pattern, including sym-homospermidine, was investigated as a chemotaxonomic marker within Proteobacteria. This study highlighted the use of polyamine patterns, including sym-homospermidine, for classifying and understanding microbial diversity (Busse & Auling, 1988).

  • Biosynthesis in Plants : The biosynthesis of sym-homospermidine in sandal (Santalum album L.) was investigated, revealing arginine as a key precursor and suggesting a pathway involving Schiff-base formation (Kuttan & Radhakrishnan, 1972).

  • DNA-binding and Antitumor Studies : Research on Palladium(II) salt and complexes of spermidine, including sym-homospermidine, showed potential antitumor activity and the ability to induce conformational changes in DNA (Navarro‐Ranninger et al., 1992).

  • Chemical Structure Analysis : The crystal and molecular structure of sym-homospermidine was analyzed, providing insights into its chemical properties and interactions (Ramaswamy & Murthy, 1991).

properties

IUPAC Name

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODZHRGDSPLRMD-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747888
Record name N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sym-Homo Spermidine-d4 Trihydrochloride

CAS RN

856869-03-9
Record name N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MA Shami, MKS Saadedin, FS Hasan… - Ann Trop Med …, 2020 - researchgate.net
Clerodendron inerme is used for the treatment for many diseases such as dysentery, heart diseases, AIDS, cancers, and others. Aim of this research was to determine the antibacterial …
Number of citations: 1 www.researchgate.net

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